5,7-Dichloroindoline can be classified as a halogenated heterocyclic compound. It falls under the category of indoles, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of chlorine atoms at the 5 and 7 positions modifies the electronic properties of the indoline structure, potentially influencing its interaction with biological targets.
The synthesis of 5,7-dichloroindoline typically involves several key steps:
For example, one method described involves starting with an appropriate indole derivative and treating it with chlorinating agents under acidic conditions to yield the dichloro product with moderate yields .
The molecular formula of 5,7-dichloroindoline is . Its structure features a bicyclic framework where two chlorine atoms are attached at the 5 and 7 positions relative to the nitrogen atom in the indole ring.
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, providing insights into the chemical environment of hydrogen atoms and functional groups present in the compound .
5,7-Dichloroindoline can participate in various chemical reactions due to its electrophilic nature:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or novel properties .
In vitro studies often utilize assays such as MTT to assess cell viability and determine the compound's efficacy against various cancer cell lines .
Characterization through spectroscopic methods provides detailed information about functional groups and molecular interactions .
5,7-Dichloroindoline has potential applications in several fields:
Ongoing research aims to elucidate its full potential and optimize its uses across various scientific disciplines .
The exploration of halogenated indoles and indolines as privileged scaffolds in medicinal chemistry spans decades, driven by their intrinsic biological relevance and synthetic versatility. Indole itself forms the core of essential biomolecules like tryptophan, serotonin, and melatonin, underpinning its natural integration into biochemical pathways [7]. Early investigations focused on simple halogenated derivatives revealed that strategic halogen incorporation profoundly altered physicochemical properties and bioactivity profiles. Chlorine, in particular, emerged as a favoured substituent due to its optimal balance of steric demand (van der Waals radius ~1.75 Å) and strong electron-withdrawing capability (Hammett σ~0.23), capable of modulating electron density across the fused bicyclic system [1] [9]. This electronic perturbation enhances dipole moments, influences pKa values of neighbouring functional groups, and promotes specific intermolecular interactions, including halogen bonding with biomolecular targets.
Table 1: Evolution of Key Halogenated Indoline/Indole Derivatives in Drug Discovery
Time Period | Representative Compounds | Key Biological Activities | Impact/Advancement |
---|---|---|---|
1960s-1980s | Vincristine, Vinblastine (Dichloro-indole containing) | Antimitotic (Tubulin inhibition) | Established indole alkaloids as anticancer agents; highlighted significance of halogens in potency [7]. |
1990s | Tadalafil (Chlorinated indole derivative) | PDE5 inhibition | Demonstrated role of chlorine in enhancing target affinity and metabolic stability. |
Early 2000s | 5,7-Dichloro-8-hydroxyquinoline derivatives | Metal chelation, Antimicrobial, Potential Neuroprotection | Showcased 5,7-dichloro pattern for metal affinity and diverse bioactivity [5]. |
2010s-Present | 5,7-Dichloroindoline-based hybrids & MTDLs | Cholinesterase inhibition, Anti-aggregation, Antioxidant, Metal chelation | Emergence as core scaffold for Alzheimer's MTDL design, leveraging halogen effects [1] [4]. |
The historical trajectory highlights a progression from naturally occurring complex halogenated indole alkaloids (e.g., vincristine) towards rationally designed synthetic derivatives. The identification of the 5,7-dichloro substitution pattern gained significant impetus from research on 8-hydroxyquinoline analogues like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Clioquinol demonstrated proof-of-concept for metal-chelating agents in neurodegenerative disease models, albeit with safety concerns, underscoring the potential of strategically positioned halogens on bicyclic nitrogen heterocycles to engage pathological metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) [5]. This knowledge, combined with advanced synthetic methodologies such as transition metal-catalysed C-H functionalization enabling precise regioselective halogenation or derivatization [9], paved the way for the targeted development and investigation of 5,7-dichloroindoline. Its reduced indoline core (saturated C2-C3 bond) offers distinct conformational and electronic properties compared to the fully aromatic indole, potentially favouring interactions with specific enzyme pockets or receptors relevant to neurodegeneration.
The complexity of neurodegenerative diseases like Alzheimer's disease (AD), involving intertwined pathological cascades (amyloid-β aggregation, tau hyperphosphorylation, oxidative stress, metal dyshomeostasis, cholinergic deficit, neuroinflammation), renders single-target therapies largely ineffective [2] [8]. This reality has propelled the MTDL strategy to the forefront of neuropharmacology. MTDLs are single chemical entities designed to modulate multiple disease-relevant targets simultaneously, aiming for synergistic efficacy and improved therapeutic profiles compared to drug cocktails [3] [4]. 5,7-Dichloroindoline has emerged as a highly promising scaffold for constructing such MTDLs, primarily due to its intrinsic polypharmacological potential and ease of functionalization.
The core 5,7-dichloroindoline structure contributes several key pharmacological properties relevant to AD and related disorders:
5,7-Dichloroindoline
--(CH₂)ₙ-- AChE Inhibitor Pharmacophore
[3] [4].Table 2: Molecular Properties of 5,7-Dichloroindoline-Based MTDLs Compared to Reference Compounds
Property | Typical 5,7-Dichloroindoline MTDLs | Classical AChE Inhibitor (e.g., Donepezil) | Simple Metal Chelator (e.g., Clioquinol) | Ideal Neurotherapeutic Range |
---|---|---|---|---|
Molecular Weight (g/mol) | 350-550 | ~380 | ~305 | <500 |
cLogP | 3.0-5.0 | ~4.5 | ~3.8 (Clioq) | 2-5 |
H-Bond Donors | 0-2 | 0 | 1 (Clioq) | ≤3 |
H-Bond Acceptors | 3-6 | 4 | 3 (Clioq) | ≤7 |
Topological Polar Surface Area (Ų) | 50-90 | ~40 | ~60 (Clioq) | 60-90 (BBB penetration) |
Predicted Blood-Brain Barrier Penetration | Moderate to High | High | Moderate | High |
Computational Design: The emergence of sophisticated computational tools like MTDL-GAN (Generative Adversarial Network) further accelerates the rational design of 5,7-dichloroindoline-based MTDLs. These AI models can be trained on inhibitors for key AD targets (AChE, BACE1, GSK3β) and generate novel molecular structures, including those incorporating the 5,7-dichloroindoline motif, predicted to bind multiple targets with optimized properties [6]. This approach helps navigate the vast chemical space and prioritize synthesis towards MTDLs with balanced dual/triple affinities and favourable drug-likeness, including blood-brain barrier permeability.
Research on 5,7-dichloroindoline hybrids demonstrates their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), scavenge free radicals, chelate metals, and inhibit amyloid-β aggregation in vitro [1] [4]. The 5,7-dichloro substitution is often crucial for maintaining this balanced multitarget profile, particularly the metal chelation and anti-aggregation effects, while the linked/fused module provides the primary enzyme inhibitory activity.
The specific positioning of chlorine atoms at the 5- and 7-positions of the indoline scaffold is not arbitrary but a result of deliberate design to optimize key properties critical for bioactivity and MTDL functionality:
Enhanced Metal Affinity and Specificity: The 5,7-dichloro substitution pattern significantly enhances the chelating ability of the indoline nitrogen compared to the unsubstituted parent molecule. Chlorine's strong -I (inductive withdrawal) effect reduces electron density on the indoline nitrogen, strengthening its interaction with metal cations (Lewis acidity). Furthermore, the chlorine atoms themselves possess lone pairs capable of weak coordination and participate in electron delocalization within the complex. The symmetrical 5,7- pattern creates an optimal electronic environment and potential binding pocket for metal ions like Cu²⁺ and Zn²⁺. Studies on analogous 5,7-dichloro-8-hydroxyquinoline systems demonstrate that this substitution pattern favours the formation of stable 1:1 or 2:1 (ligand:metal) complexes, crucial for sequestering pathological metal pools without causing complete metal depletion [5]. The affinity for redox-active metals (Cu, Fe) over essential physiological ions like Zn or Ca can be modulated by the exact substitution and the presence of additional chelating groups in hybrid molecules.
Modulation of Pharmacokinetic Properties:
Table 3: Impact of 5,7-Dichloro Substitution on Key Properties of Indoline
Property | Effect of 5,7-Dichloro Substitution | Consequence for Bioactivity/MTDL Design |
---|---|---|
Indoline N Basicity | Decreased (Strong -I effect of Cl) | Enhanced metal chelation strength (Stronger Lewis acid-metal interaction). |
Aromatic Ring Electron Density | Reduced, especially at C4, C6 (Electron-withdrawing effect) | Improved π-π stacking with target proteins; Altered reactivity. |
Lipophilicity (cLogP) | Significantly Increased (Addition of two Cl atoms) | Improved passive membrane permeability & BBB penetration; Risk of decreased solubility requires management in hybrids. |
Metabolic Stability | Increased (Blocking of metabolic sites at C5/C7; Stabilization of adjacent C-H bonds) | Longer plasma half-life; Reduced formation of reactive metabolites. |
Steric Demand | Moderate Increase | Can guide binding orientation; May influence selectivity by steric clash. |
Metal Chelation Capacity | Drastically Enhanced (Combined N chelation and potential weak Cl interaction) | Effective modulation of metal dyshomeostasis; Inhibition of metal-mediated ROS & aggregation. |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5